molecular formula C30H38N4O3S B6522516 N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-01-8

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Cat. No.: B6522516
CAS No.: 689760-01-8
M. Wt: 534.7 g/mol
InChI Key: PSVGANDABLRNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a structurally complex molecule featuring a 3,4-dihydroquinazolinone core substituted with a morpholine ring at position 6, a 2-phenylethyl group at position 3, and a sulfanyl bridge at position 2 connected to a butanamide side chain terminated by a cyclohexyl group. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The morpholine moiety enhances solubility due to its oxygen and nitrogen heteroatoms, while the 2-phenylethyl and cyclohexyl groups contribute to hydrophobic interactions. The sulfanyl linker (C-S) may influence redox stability and molecular flexibility compared to sulfonyl (C-SO₂) or ether (C-O) linkages in analogous compounds .

Synthetic routes for such compounds typically involve cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by S-alkylation or nucleophilic substitution to introduce the sulfanyl bridge and amide coupling for the butanamide side chain. These methods align with protocols for synthesizing heterocyclic amides and sulfanyl-linked derivatives described in recent literature .

Properties

IUPAC Name

N-cyclohexyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O3S/c1-2-27(28(35)31-23-11-7-4-8-12-23)38-30-32-26-14-13-24(33-17-19-37-20-18-33)21-25(26)29(36)34(30)16-15-22-9-5-3-6-10-22/h3,5-6,9-10,13-14,21,23,27H,2,4,7-8,11-12,15-20H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVGANDABLRNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Dihydroquinazolinone Morpholine, Phenylethyl, Sulfanyl Amide, Ether, Thioether
Triazoles [7–9] () 1,2,4-Triazole Sulfonylphenyl, Difluorophenyl Triazole, Sulfonyl, Fluorine
CF2-CF4 () Isoxazole/Thiazole Sulfamoylphenyl, Dioxoisoindoline Amide, Sulfonamide, Isoxazole/Thiazole
Butanamide derivatives () Branched butanamide Dimethylphenoxy, Pyrimidinyl Amide, Ether, Pyrimidinone

Key Observations:

Morpholine (six-membered O/N-heterocycle) in the target contrasts with pyrimidinone () or isoxazole (), affecting hydrogen-bonding capacity and solubility .

The 2-phenylethyl group introduces hydrophobicity comparable to ’s dimethylphenoxy substituents, which may enhance target binding in hydrophobic pockets .

Physicochemical and Spectral Properties

Table 2: Spectral and Solubility Comparison

Compound Name IR Features (cm⁻¹) NMR Highlights Solubility Inference
Target Compound C=O (1680–1700), C-S (700–750) Cyclohexyl (δ 1.2–1.8), Morpholine (δ 3.6–3.8) Moderate (morpholine enhances)
Triazoles [7–9] () C=S (1247–1255), NH (3278–3414) Difluorophenyl (δ 6.8–7.2) Low (fluorophenyl reduces)
CF2-CF4 () C=O (1663–1682), SO₂ (1150–1170) Isoxazole/Thiazole (δ 8.0–8.5) Variable (sulfonamide polar)

Key Findings:

  • The target’s IR spectrum would exhibit strong C=O stretches from the amide and quinazolinone (1680–1700 cm⁻¹) and a C-S stretch (700–750 cm⁻¹), distinct from the C=S (1247–1255 cm⁻¹) in ’s triazoles .
  • The absence of fluorine in the target (cf. ’s difluorophenyl) reduces electronegativity but may improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.